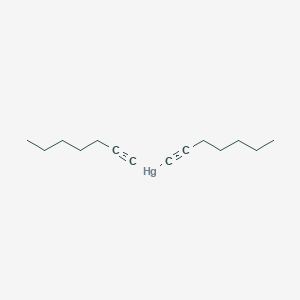
Phosphine, (difluoro)methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylphosphonous difluoride, also known as methylphosphonic difluoride, is a chemical compound with the formula CH₃POF₂. It is a colorless liquid with a pungent, acid-like odor. This compound is primarily known for its use as a precursor in the production of chemical warfare agents such as sarin and soman .
Métodos De Preparación
Methylphosphonous difluoride can be synthesized through the reaction of methylphosphonyl dichloride with hydrogen fluoride (HF) or sodium fluoride (NaF) . The reaction conditions typically involve the use of anhydrous HF or NaF in a controlled environment to prevent the formation of unwanted by-products. Industrial production methods often employ large-scale reactors and stringent safety protocols due to the compound’s corrosive and toxic nature .
Análisis De Reacciones Químicas
Methylphosphonous difluoride undergoes several types of chemical reactions, including hydrolysis, substitution, and decomposition. When it reacts with water, it produces hydrogen fluoride and methylphosphonic acid . This hydrolysis reaction is highly exothermic and requires careful handling. In substitution reactions, methylphosphonous difluoride can react with various nucleophiles to form different organophosphorus compounds . Common reagents used in these reactions include alcohols, amines, and thiols. The major products formed from these reactions depend on the specific nucleophile used .
Aplicaciones Científicas De Investigación
Methylphosphonous difluoride has several scientific research applications, particularly in the fields of chemistry and toxicology. It is used as a key intermediate in the synthesis of organophosphorus compounds, which are studied for their potential use as pesticides, flame retardants, and pharmaceuticals . In toxicology, methylphosphonous difluoride is studied for its effects on biological systems, particularly its role as a precursor to nerve agents . Researchers also investigate its potential use in industrial processes, such as the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of methylphosphonous difluoride involves its hydrolysis to produce hydrogen fluoride and methylphosphonic acid . These products can cause severe chemical burns and systemic toxicity. In the context of nerve agents, methylphosphonous difluoride is converted to sarin or soman, which inhibit acetylcholinesterase, an enzyme critical for nerve function . This inhibition leads to the accumulation of acetylcholine in synapses, causing continuous nerve signal transmission and resulting in muscle paralysis and respiratory failure .
Comparación Con Compuestos Similares
Methylphosphonous difluoride is similar to other organophosphorus compounds such as methylphosphonic dichloride and dimethyl methylphosphonate . it is unique in its ability to act as a precursor to highly toxic nerve agents. Methylphosphonic dichloride, for example, is used in the synthesis of flame retardants and insecticides, while dimethyl methylphosphonate is used as a flame retardant and plasticizer . The distinct reactivity and applications of methylphosphonous difluoride make it a compound of significant interest in both scientific research and industrial applications .
Propiedades
Número CAS |
753-59-3 |
|---|---|
Fórmula molecular |
CH3F2P |
Peso molecular |
84.005 g/mol |
Nombre IUPAC |
difluoro(methyl)phosphane |
InChI |
InChI=1S/CH3F2P/c1-4(2)3/h1H3 |
Clave InChI |
AMJMBJIZKKMZIE-UHFFFAOYSA-N |
SMILES canónico |
CP(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-({[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetyl)piperidine-3-carboxylic acid](/img/structure/B14127983.png)


![2-(4-chlorophenyl)-6-[(fluorosulfonyl)oxy]-4-Quinolinecarboxylic acid](/img/structure/B14128000.png)





